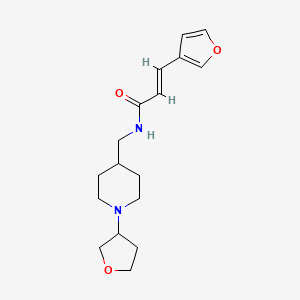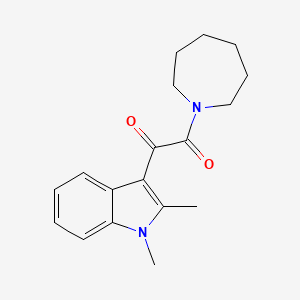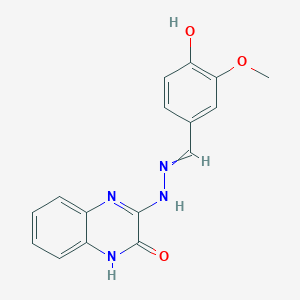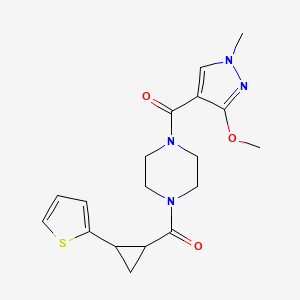
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups including a methoxy group, a methyl group, a pyrazole ring, a thiophene ring, a cyclopropane ring, a piperazine ring, and a carbonyl group .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone”, also known as “1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine”.
Anticancer Research
This compound has shown potential in anticancer research due to its unique structure, which allows it to interact with various cellular targets. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for developing new anticancer therapies. Studies have demonstrated its efficacy in reducing tumor growth in vitro and in vivo models .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a valuable candidate for developing new antibiotics. Its structure allows it to disrupt bacterial cell walls and inhibit essential bacterial enzymes, leading to the death of pathogenic bacteria. Research has shown its effectiveness against a broad spectrum of bacterial strains, including antibiotic-resistant ones .
Anti-inflammatory Applications
Due to its ability to modulate inflammatory pathways, this compound is being explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders .
Neurological Disorders
Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurological disorders. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems suggests potential applications in diseases like Alzheimer’s, Parkinson’s, and other neurodegenerative conditions. Studies are ongoing to explore its efficacy and safety in these contexts .
Dermatological Applications
Lastly, this compound is being studied for its applications in dermatology. Its anti-inflammatory and antimicrobial properties make it a candidate for treating skin conditions such as acne, psoriasis, and eczema. Research is ongoing to determine its efficacy and safety in topical formulations.
[Source 1] [Source 2] [Source 3] [Source 4] : [Source 5] : [Source 6] : [Source 7] : [Source 8]
Mecanismo De Acción
Target of action
Compounds like this often target specific enzymes or receptors in the body. For example, they might inhibit an enzyme that’s involved in a disease process, or they might bind to a receptor and block its normal function .
Mode of action
The compound might interact with its target through various types of chemical bonds, such as hydrogen bonds or van der Waals forces. This interaction can cause a change in the shape or activity of the target, which can lead to a therapeutic effect .
Biochemical pathways
The compound might affect various biochemical pathways in the body. For example, it might inhibit a pathway that’s overactive in a certain disease, or it might activate a pathway that’s underactive .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can greatly affect its bioavailability. For example, how well it’s absorbed from the gut, how widely it’s distributed in the body, how quickly it’s metabolized and excreted, all these factors can influence its effectiveness .
Result of action
The molecular and cellular effects of the compound’s action can vary widely, depending on its specific mechanism of action and its targets. For example, it might cause cell death in cancer cells, or it might reduce inflammation in autoimmune diseases .
Action environment
Environmental factors can greatly influence the compound’s action, efficacy, and stability. For example, factors like pH, temperature, and the presence of other molecules can affect how well the compound works .
Propiedades
IUPAC Name |
[4-(3-methoxy-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-20-11-14(16(19-20)25-2)18(24)22-7-5-21(6-8-22)17(23)13-10-12(13)15-4-3-9-26-15/h3-4,9,11-13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEMGUQXZLFKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

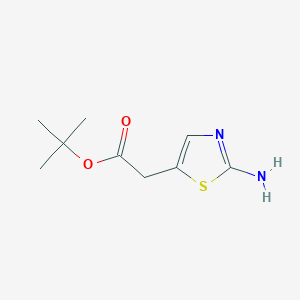
![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)
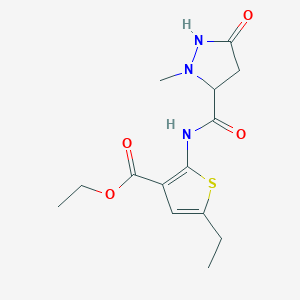
![N-[2-(Cyclohexen-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2717770.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2717774.png)
![4-[5-Methyl-1-(oxan-4-ylmethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2717776.png)
![3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2717780.png)
